molecular formula C20H18FN3O2 B2432767 6-(4-fluorobenzyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946270-56-0

6-(4-fluorobenzyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2432767
CAS No.: 946270-56-0
M. Wt: 351.381
InChI Key: GTXROGGYBCEKBF-UHFFFAOYSA-N
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Description

6-(4-fluorobenzyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C20H18FN3O2 and its molecular weight is 351.381. The purity is usually 95%.
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Scientific Research Applications

Herbicidal Activities

Research indicates that compounds related to 6-(4-fluorobenzyl)-4-(m-tolyl)-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione exhibit herbicidal activities. For instance, 3-(4-fluorobenzyl)-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione demonstrated 98% herbicidal activity against Brassica napus at a concentration of 100 µg·mL-1 (Yang Huazheng, 2013).

Inhibition of Human Neutrophil Elastase

The compound 4-(4-Cyanophenyl)-1-(3-trifluoromethylphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione and its derivatives have been identified as inhibitors of human neutrophil elastase (HNE), suggesting potential therapeutic applications for diseases or conditions involving HNE activity (Expert Opinion on Therapeutic Patents, 2009).

Electronic Structure Analysis

Studies on related pyrido[2,3-d]pyrimidine derivatives have been conducted, focusing on their electronic structures. This includes density functional theory (DFT) and time-dependent (TD-DFT) computations, which can be crucial for understanding the reactivity and potential applications of these compounds in various fields (Abida Ashraf et al., 2019).

Potential as A2B Adenosine Receptor Antagonists

Compounds similar to 6-(4-fluorobenzyl)-4-(m-tolyl)-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione have been evaluated for their binding affinities to human adenosine receptors. For example, certain pyrrolopyrimidin-6-yl benzenesulfonamides have shown high affinity for the A2B adenosine receptor, indicating potential for therapeutic use (Cristina Esteve et al., 2006).

NF-kB Inhibition Activities

Some derivatives of tetrahydro-2H-pyrazino[1,2-a]pyrimidine-4,7-diones, which are structurally related to the query compound, have been synthesized and tested for NF-kB inhibition activities. This indicates potential applications in the field of immunology and inflammation research (J. Kim et al., 2006).

Synthesis and Photophysical Properties

Research into symmetrically substituted diketopyrrolopyrrole derivatives, which share a similar structural motif, highlights their potential in the synthesis of novel organic optoelectronic materials due to their strong fluorescence and photophysical properties (Guan-qi Zhang et al., 2014).

Properties

IUPAC Name

6-[(4-fluorophenyl)methyl]-4-(3-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c1-12-3-2-4-14(9-12)18-17-16(22-20(26)23-18)11-24(19(17)25)10-13-5-7-15(21)8-6-13/h2-9,18H,10-11H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXROGGYBCEKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2C3=C(CN(C3=O)CC4=CC=C(C=C4)F)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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